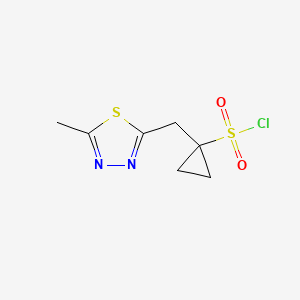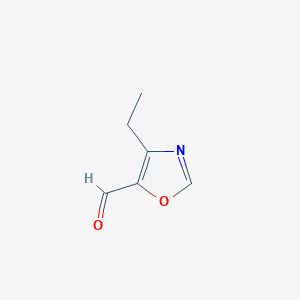
4-Ethyl-1,3-oxazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1,3-oxazole-5-carbaldehyde is an organic compound with the molecular formula C6H7NO2 It is a heterocyclic compound containing an oxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1,3-oxazole-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal in the presence of an acid catalyst, followed by oxidation to form the desired aldehyde. The reaction conditions often include mild temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Ethyl-1,3-oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The oxazole ring can undergo substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: 4-Ethyl-1,3-oxazole-5-carboxylic acid.
Reduction: 4-Ethyl-1,3-oxazole-5-methanol.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-Ethyl-1,3-oxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds, which can be used in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1,3-oxazole-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The oxazole ring can also participate in non-covalent interactions such as hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,3-oxazole-5-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
4-Phenyl-1,3-oxazole-5-carbaldehyde: Contains a phenyl group, which significantly alters its chemical properties and applications.
4-Isopropyl-1,3-oxazole-5-carbaldehyde:
Uniqueness
4-Ethyl-1,3-oxazole-5-carbaldehyde is unique due to the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for unique applications in various fields, distinguishing it from other oxazole derivatives.
Propriétés
Formule moléculaire |
C6H7NO2 |
|---|---|
Poids moléculaire |
125.13 g/mol |
Nom IUPAC |
4-ethyl-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C6H7NO2/c1-2-5-6(3-8)9-4-7-5/h3-4H,2H2,1H3 |
Clé InChI |
MMCUAZZIEROUBP-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(OC=N1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Trifluoromethyl)-1,3-dioxolan-2-yl]propan-1-amine hydrochloride](/img/structure/B13480283.png)
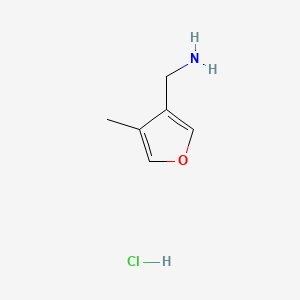
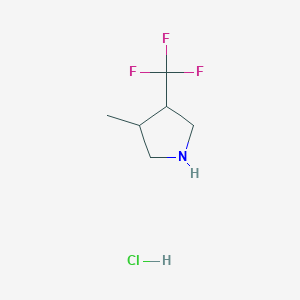

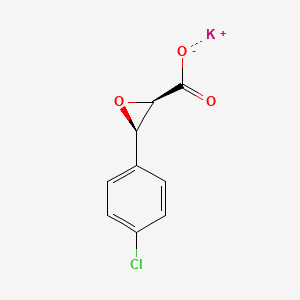
![4-[4-(2,2,2-Trifluoroacetyl)-1-piperazinyl]benzoic acid](/img/structure/B13480304.png)
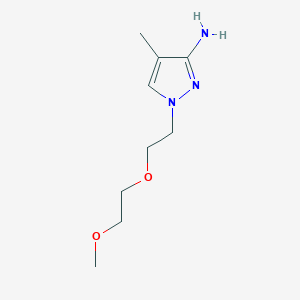
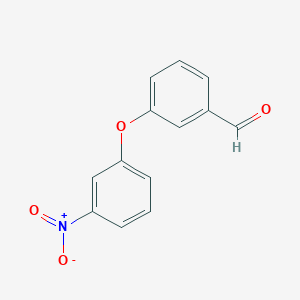
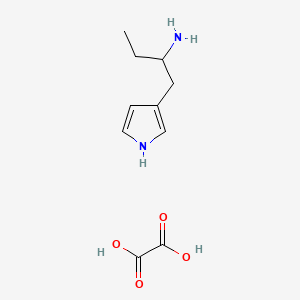
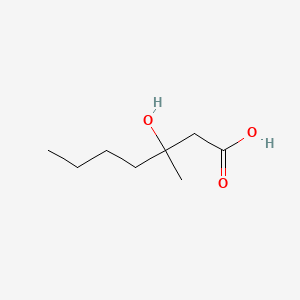

![(3R)-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B13480350.png)
